6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde
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Overview
Description
6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde is a complex organic compound characterized by the presence of an indole ring substituted with a carbaldehyde group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactionsThe piperazine moiety is then introduced through a coupling reaction with 4-methylpiperazine-1-carbonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of 6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A simpler piperazine derivative used in organic synthesis and pharmaceuticals.
4-Methylpiperazine-1-carbonyl chloride: A precursor in the synthesis of various piperazine derivatives.
Uniqueness
6-(4-Methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde is unique due to its combination of an indole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in drug design, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-(4-methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-4-6-18(7-5-17)15(20)11-2-3-13-12(10-19)9-16-14(13)8-11/h2-3,8-10,16H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZJNCUNXRLYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=CN3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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